molecular formula C20H14F2N2O5 B12417535 N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide

Cat. No.: B12417535
M. Wt: 400.3 g/mol
InChI Key: HDEUYXJUPWSVEW-UHFFFAOYSA-N
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Description

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is a benzamide derivative featuring a 3,4,5-trihydroxy-substituted benzoyl core linked to a para-substituted phenyl group. The phenyl group is further modified with a 2,4-difluorobenzoylamino moiety. This structure combines polar trihydroxy groups, which enhance hydrogen-bonding capacity and hydrophilicity, with the lipophilic 2,4-difluorobenzoyl group. The compound’s structural uniqueness lies in its substitution pattern, differentiating it from analogs with methoxy groups, alternative halogen placements, or heterocyclic attachments.

Properties

Molecular Formula

C20H14F2N2O5

Molecular Weight

400.3 g/mol

IUPAC Name

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide

InChI

InChI=1S/C20H14F2N2O5/c21-11-1-6-14(15(22)9-11)20(29)24-13-4-2-12(3-5-13)23-19(28)10-7-16(25)18(27)17(26)8-10/h1-9,25-27H,(H,23,28)(H,24,29)

InChI Key

HDEUYXJUPWSVEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)NC(=O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-difluorobenzoyl chloride: This intermediate is prepared by reacting 2,4-difluorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of N-[4-aminophenyl]-2,4-difluorobenzamide: The 2,4-difluorobenzoyl chloride is then reacted with 4-aminophenol in the presence of a base such as triethylamine to form the amide bond.

    Introduction of the trihydroxybenzamide moiety: The final step involves the reaction of the intermediate N-[4-aminophenyl]-2,4-difluorobenzamide with 3,4,5-trihydroxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones under oxidative conditions.

    Reduction: The amide bond can be reduced to form corresponding amines.

    Substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Benzamide Substitution Substituent on Phenyl Group Key Applications/Properties Reference
Target Compound 3,4,5-trihydroxy 2,4-difluorobenzoylamino Undefined (potential kinase inhibition) -
GBA26 (N-(2-aminoethyl)-3,4,5-trihydroxybenzamide) 3,4,5-trihydroxy 2-aminoethyl Antifouling agent (marine coatings)
Bz (Schiff-base with benzylidene) 3,4,5-trihydroxy Ethylamino-Schiff base linkage Corrosion inhibitor (mild steel)
Compound 36 (Benzimidazole derivative) 3,4,5-trihydroxy 5-cyano-1-methyl-benzimidazole Biological activity (unstated)
Diflubenzuron 2,6-difluoro Urea with 4-chlorophenyl Insecticide (chitin synthesis inhibitor)
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 3-bromophenyl Structural crystallography studies

Key Comparisons:

Benzamide Substitution Patterns :

  • The target compound and GBA26 share the 3,4,5-trihydroxybenzamide core, which enhances hydrophilicity and metal-chelating capacity compared to trimethoxy analogs (e.g., N-(3-bromophenyl)-3,4,5-trimethoxybenzamide) . This difference impacts solubility and bioavailability, making trihydroxy derivatives more suited for aqueous applications (e.g., antifouling agents) .
  • Trimethoxy derivatives (e.g., ChemDiv’s thiazol-linked compound) exhibit greater lipophilicity, favoring membrane permeability and agrochemical applications .

Fluorinated Substituents :

  • The 2,4-difluorobenzoyl group in the target compound contrasts with 2,6-difluoro substituents in pesticides like diflubenzuron . Fluorine’s electronegativity and steric effects influence binding interactions; the 2,4-substitution may optimize spatial alignment in enzyme-active sites (e.g., kinase inhibition, as seen in p38 MAP kinase inhibitors from ) .

Heterocyclic and Functional Group Variations: Schiff-base derivatives (Bz, VA) demonstrate corrosion inhibition via adsorption on metal surfaces, leveraging trihydroxy groups for chelation . The target compound lacks this Schiff-base linkage, suggesting different reactivity.

Biological and Industrial Applications :

  • GBA26 ’s antifouling activity highlights the role of hydrophilic trihydroxy groups in marine environments .
  • Diflubenzuron ’s urea linkage and 2,6-difluoro substitution are critical for pesticidal activity, underscoring the importance of functional group choice in agrochemical design .

Research Findings and Implications

  • Trihydroxy vs. Trimethoxy Benzamides : Trihydroxy derivatives exhibit stronger hydrogen-bonding and metal-chelating abilities, making them suitable for corrosion inhibition or antifouling . Trimethoxy analogs, with reduced polarity, are more common in drug discovery (e.g., kinase inhibitors) .
  • Fluorine Substitution : The 2,4-difluorobenzoyl group in the target compound may confer metabolic stability and target affinity, as seen in kinase inhibitors from .
  • Structural Complexity : Heterocyclic additions (e.g., benzimidazole in Compound 36) expand interaction possibilities but may complicate synthesis and pharmacokinetics .

Biological Activity

N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H23F2N2O3
  • Molecular Weight : 444.41 g/mol
  • Structural Features : The compound contains a difluorobenzoyl moiety linked to an amino group and a trihydroxybenzamide structure, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer proliferation and survival. Key mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that the compound exhibits antiproliferative effects on various cancer cell lines by inducing cell cycle arrest and promoting apoptosis.
  • Angiogenesis Inhibition : The compound has been reported to inhibit angiogenesis in chick chorioallantoic membrane (CAM) assays, suggesting a potential role in preventing tumor growth by limiting blood supply.
  • Cytotoxicity : The compound demonstrates cytotoxic effects through disruption of microtubule dynamics, similar to known chemotherapeutic agents.

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated on several human cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
HT-29 (Colon Cancer)0.5Cell cycle arrest at G2/M phase
M21 (Skin Melanoma)0.8Induction of apoptosis
MCF7 (Breast Cancer)0.6Disruption of microtubule integrity

Table 1: Antiproliferative Activity of this compound

Case Studies

  • Study on HT-29 Cells : In a study assessing the effects on HT-29 colon carcinoma cells, the compound was found to inhibit cell growth significantly at concentrations as low as 0.5 µM. The mechanism involved blocking the cell cycle at the G2/M checkpoint and inducing apoptotic pathways.
  • Chick Chorioallantoic Membrane Assay : In vivo studies using CAM assays demonstrated that the compound effectively inhibited angiogenesis comparable to combretastatin A-4 (CA-4), a known antiangiogenic agent. This suggests that this compound may serve as a promising candidate for further development as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

Recent research has focused on understanding the structure-activity relationship of similar compounds to optimize their efficacy and reduce toxicity. Modifications in the aromatic rings and functional groups have been shown to enhance biological activity while maintaining selectivity towards cancer cells.

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